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molecular formula C15H13N3O B011881 3-phenyl-1H-indole-2-carbohydrazide CAS No. 105492-12-4

3-phenyl-1H-indole-2-carbohydrazide

Cat. No. B011881
M. Wt: 251.28 g/mol
InChI Key: YJCHFYZYBSUQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323228B1

Procedure details

A solution of Example 1B (2.65 g, 10 mmol) in ethanol (20 mL) was treated with hydrazine hydrate (3.12 mL, 100 mmol), heated to reflux for 18 hours, cooled to room temperature, and filtered. The resulting solid was washed with ethanol and dried under vacuum to provide 1.86 g (74%) of the desired product of sufficient purity for subsequent use.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:8]=2[C:16]([O:18]CC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[NH2:22][NH2:23]>C(O)C>[C:1]1([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:8]=2[C:16]([NH:22][NH2:23])=[O:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(NC2=CC=CC=C12)C(=O)OCC
Name
Quantity
3.12 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting solid was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(NC2=CC=CC=C12)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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